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Compound of Interest

Compound Name: FA-Leu-Gly-Pro-Ala-OH TFA

Cat. No.: B15575602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of the

synthetic peptide N-(3-[2-Furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine (FA-Leu-Gly-Pro-Ala-

OH), commonly known as FALGPA. This peptide is a widely used substrate for the continuous

spectrophotometric assay of collagenase activity.[1][2] This guide includes quantitative data,

detailed experimental protocols for its use in enzymatic assays and for the determination of its

molar extinction coefficient, and a workflow diagram for a typical collagenase activity assay.

Quantitative Data Summary
The molar extinction coefficient (ε) of a substance is a measure of how strongly it absorbs light

at a particular wavelength. For FA-Leu-Gly-Pro-Ala-OH, the furylacryloyl group acts as a

chromophore, allowing for spectrophotometric monitoring. The hydrolysis of the Leu-Gly bond

by collagenase leads to a decrease in absorbance, which is the basis for the enzymatic assay.

[3]

The experimentally determined molar extinction coefficient values for FA-Leu-Gly-Pro-Ala-OH

are summarized in the table below. It is important to note that these values can be influenced

by buffer composition and pH.
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Wavelength (nm)
Molar Extinction
Coefficient (ε)

Solvent/Buffer Conditions

345
0.53 mM⁻¹cm⁻¹ (or 530

M⁻¹cm⁻¹)

50 mM Tricine, 10 mM CaCl₂,

400 mM NaCl, pH 7.5 at 25°C

305
24.70 mM⁻¹cm⁻¹ (or 24700

M⁻¹cm⁻¹)
Not specified

Data sourced from publicly available information.[3]

Experimental Protocols
Determination of Molar Extinction Coefficient
A precise determination of the molar extinction coefficient is crucial for accurate quantification

of enzymatic activity. Below is a general protocol for the experimental determination of the

molar extinction coefficient of FA-Leu-Gly-Pro-Ala-OH.

Objective: To experimentally determine the molar extinction coefficient of FA-Leu-Gly-Pro-Ala-

OH at a specific wavelength (e.g., 345 nm).

Materials:

FA-Leu-Gly-Pro-Ala-OH peptide

High-purity solvent (e.g., the same buffer to be used in the enzymatic assay, such as 50 mM

Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

Calibrated spectrophotometer

Quartz cuvettes with a known path length (e.g., 1 cm)

Analytical balance

Procedure:

Prepare a Stock Solution: Accurately weigh a precise amount of the lyophilized FA-Leu-Gly-

Pro-Ala-OH peptide. Dissolve it in a known volume of the chosen solvent to create a stock
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solution of a specific concentration (e.g., 1 mM). Ensure the peptide is fully dissolved.

Prepare a Dilution Series: Create a series of dilutions from the stock solution with known

concentrations. The range of concentrations should yield absorbance values within the linear

range of the spectrophotometer (typically 0.1 to 1.0).

Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength (e.g., 345

nm). Use the solvent as a blank to zero the absorbance.

Measure Absorbance: Measure the absorbance of each dilution in a quartz cuvette with a 1

cm path length.

Data Analysis:

Plot the measured absorbance (A) on the y-axis against the known concentration (c) in

mol/L on the x-axis.

Perform a linear regression analysis on the data points. The slope of the resulting line will

be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A =

εcl, where l is the path length in cm).

Collagenase Activity Assay using FA-Leu-Gly-Pro-Ala-
OH
This protocol is based on the continuous spectrophotometric rate determination method.[4][5]

[6]

Objective: To measure the activity of collagenase by monitoring the hydrolysis of FA-Leu-Gly-

Pro-Ala-OH.

Materials:

Collagenase enzyme solution

FA-Leu-Gly-Pro-Ala-OH substrate solution (e.g., 1.0 mM in assay buffer)

Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5 at 25°C[7]
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Spectrophotometer with temperature control

Cuvettes

Procedure:

Reagent Preparation:

Prepare the assay buffer and adjust the pH to 7.5 at 25°C.

Prepare a 1.0 mM stock solution of FA-Leu-Gly-Pro-Ala-OH in the assay buffer.

Prepare a solution of collagenase in cold ultrapure water or assay buffer immediately

before use. The concentration will depend on the specific activity of the enzyme

preparation.

Assay Setup:

Set the spectrophotometer to 345 nm and equilibrate to 25°C.

In a cuvette, add the FA-Leu-Gly-Pro-Ala-OH solution and assay buffer to the desired final

volume (e.g., 3.0 mL). The final concentration of the substrate is typically around 1 mM.[7]

Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.

Enzyme Reaction and Measurement:

Initiate the reaction by adding a small, known volume of the collagenase solution to the

cuvette.

Immediately mix by inversion and start recording the decrease in absorbance at 345 nm

over time (e.g., for 5 minutes).

Record the absorbance at regular intervals to determine the initial linear rate of the

reaction.

Calculation of Enzyme Activity:
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Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of

the curve.

Calculate the collagenase activity using the Beer-Lambert law and the known molar

extinction coefficient of FA-Leu-Gly-Pro-Ala-OH.

Unit Definition: One unit of collagenase is often defined as the amount of enzyme that

hydrolyzes 1.0 µmole of FA-Leu-Gly-Pro-Ala-OH per minute at 25°C and pH 7.5.

Mandatory Visualization
The following diagrams illustrate the experimental workflow for the collagenase activity assay.
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Caption: Workflow for Collagenase Activity Assay.
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Caption: Protocol for Molar Extinction Coefficient Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15575602#molar-extinction-coefficient-of-fa-leu-gly-
pro-ala-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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